Quazolast

Übersicht

Beschreibung

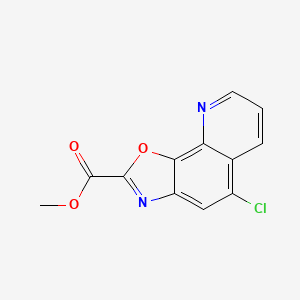

Quazolast is a small molecule drug known for its role as a potent mediator release inhibitor. It is primarily used in the treatment of immune system diseases and respiratory diseases, such as asthma . The molecular formula of this compound is C12H7ClN2O3, and it is classified as a mast cell stabilizer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quazolast involves the formation of a quinoline derivative. The key steps include the cyclization of appropriate precursors to form the oxazoloquinoline core structure. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Quazolast undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the quinoline core, affecting the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Quazolast has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving mediator release inhibition.

Biology: Investigated for its effects on mast cells and its potential role in modulating immune responses.

Medicine: Evaluated for its efficacy in treating respiratory diseases, particularly asthma, and its gastroprotective properties

Industry: Utilized in the development of new therapeutic agents targeting immune and respiratory diseases.

Wirkmechanismus

Quazolast exerts its effects by stabilizing mast cells, thereby preventing the release of mediators such as histamine and leukotrienes. This action helps in reducing inflammation and allergic responses. The molecular targets include cell membrane modulators and pathways involved in mast cell activation .

Vergleich Mit ähnlichen Verbindungen

Quazolast is unique in its specific action as a mast cell stabilizer. Similar compounds include:

Sodium Cromoglycate: Another mast cell stabilizer used in the treatment of asthma and allergic conditions.

Ketotifen: An antihistamine and mast cell stabilizer with similar applications.

Nedocromil: Used for its anti-inflammatory properties in respiratory diseases.

This compound stands out due to its potent mediator release inhibition and its specific applications in treating immune and respiratory diseases .

Biologische Aktivität

Quazolast, also known as RHC 3988, is a synthetic compound recognized for its significant biological activity, particularly as an antiallergic agent and mast cell stabilizer. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound operates primarily as a mediator release inhibitor , targeting mast cells and basophils to prevent the release of mediators associated with allergic reactions. This unique mechanism distinguishes it from traditional antihistamines that merely block histamine receptors. The inhibition of mediator release is crucial in alleviating symptoms related to allergic rhinitis, such as nasal congestion and itching.

Efficacy in Clinical Studies

Clinical studies have demonstrated that this compound significantly alleviates allergic symptoms compared to placebo. Its effectiveness has been particularly noted in cases of ragweed-induced nasal challenges , where it has shown superior results in reducing nasal congestion and other allergy-related symptoms.

Comparative Analysis with Other Compounds

The following table summarizes the comparative mechanisms and unique features of this compound against other antiallergic agents:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Mediator release inhibitor | Effective in allergic rhinitis |

| Eflornithine | Inhibits ornithine decarboxylase | Primarily used as an anti-cancer agent |

| Bromadoline | Analgesic effects | Different pharmacological focus |

| Cetirizine | Antihistamine | Commonly used for allergic rhinitis |

This compound's specific action as a mediator release inhibitor makes it a valuable candidate for further development in allergy therapeutics .

Case Studies on Gastroprotective Effects

Research has also explored this compound's gastroprotective properties . A study indicated that while this compound did not exhibit antisecretory activity in rat models, it effectively healed acetic acid-induced gastric ulcers. On day 15 post-treatment, significant healing was observed, suggesting its potential role in ulcer management .

Summary of Research Findings

- Antiallergic Activity : this compound has been shown to be effective in clinical settings for treating allergic rhinitis.

- Mediator Release Inhibition : Its primary mechanism involves inhibiting the release of inflammatory mediators from mast cells.

- Gastroprotective Effects : Demonstrated ability to heal gastric ulcers without affecting gastric secretion levels.

Eigenschaften

CAS-Nummer |

86048-40-0 |

|---|---|

Molekularformel |

C12H7ClN2O3 |

Molekulargewicht |

262.65 g/mol |

IUPAC-Name |

methyl 5-chloro-[1,3]oxazolo[4,5-h]quinoline-2-carboxylate |

InChI |

InChI=1S/C12H7ClN2O3/c1-17-12(16)11-15-8-5-7(13)6-3-2-4-14-9(6)10(8)18-11/h2-5H,1H3 |

InChI-Schlüssel |

ZCRBUWNCWCWRGL-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |

Kanonische SMILES |

COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

86048-40-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-chloro-1,3-oxazolo(4,5-h)quinoline-2-carboxylic acid methyl ester 5-COQCAM quazolast |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.